Ampelopsin A

Description

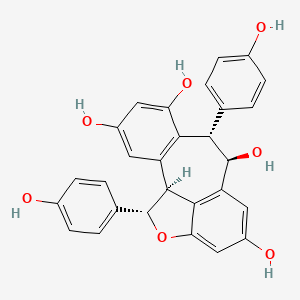

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,8S,9R,16S)-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,9,12-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O7/c29-15-5-1-13(2-6-15)23-24-19(9-17(31)11-21(24)33)26-25-20(27(23)34)10-18(32)12-22(25)35-28(26)14-3-7-16(30)8-4-14/h1-12,23,26-34H/t23-,26-,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUHHURKGTUZHU-QWMXJGQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@@H]([C@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60156638 | |

| Record name | Ampelopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130608-11-6 | |

| Record name | Ampelopsin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130608116 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ampelopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60156638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bioavailability and Pharmacokinetics of Ampelopsin A: A Technical Guide

Introduction

Ampelopsin, also known as Dihydromyricetin (DHM), is a natural dihydroflavonol compound extracted from plants such as Ampelopsis grossedentata (Vine Tea) and Hovenia dulcis (Japanese raisin tree).[1][2][3] This bioactive flavonoid has garnered significant attention from the scientific community for its wide range of pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and hepatoprotective effects.[1][4] Despite its therapeutic potential, the clinical application of Ampelopsin A is significantly hindered by its poor oral bioavailability, a critical challenge for drug development professionals.[1][4][5] This guide provides an in-depth analysis of the current understanding of this compound's bioavailability and pharmacokinetic profile, supported by quantitative data, detailed experimental methodologies, and visual representations of key processes.

Bioavailability of this compound

The oral bioavailability of this compound is notably low. Studies in rat models have demonstrated an absolute oral bioavailability of approximately 4.02%.[4][5][6] This poor systemic exposure is attributed to a combination of limiting factors:

-

Low Aqueous Solubility: this compound is sparingly soluble in water, with a reported solubility of only 0.2 mg/mL at 25°C.[1][4] This characteristic impedes its dissolution in the gastrointestinal fluids, a prerequisite for absorption.

-

Poor Membrane Permeability: The molecule exhibits low permeability across the intestinal epithelium, which is the primary site of absorption for orally administered drugs.[1] Its absorption is believed to occur via a passive diffusion mechanism.[1]

-

Chemical Instability: this compound shows instability in the aqueous environment of the intestinal tract, where it may be metabolized or eliminated before it can be absorbed into the bloodstream.[1][2]

These challenges have spurred research into advanced drug delivery systems, such as microemulsions, solid dispersions, and nanoparticle formulations, to enhance its solubility and bioavailability.[1][7]

Pharmacokinetic Profile

The pharmacokinetic properties of a drug describe its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is essential for determining appropriate dosing regimens and predicting therapeutic efficacy and potential toxicity.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following table summarizes the key pharmacokinetic parameters of this compound in Sprague-Dawley rats following intravenous (IV) and oral (PO) administration. This data is derived from a study utilizing a sensitive and validated LC-MS/MS method for quantification in plasma.[5][6]

| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |

| Dose | 2 mg/kg | 20 mg/kg |

| Cmax (Maximum Concentration) | 165.67 ± 16.35 ng/mL | 21.63 ± 3.62 ng/mL |

| Tmax (Time to Cmax) | - | ~2.67 h |

| AUC(0-t) (Area Under the Curve) | 410.73 ± 78.12 ng·h/mL | 164.97 ± 41.76 ng·h/mL |

| t1/2 (Half-life) | 2.05 ± 0.52 h | 3.70 ± 0.99 h |

| MRT (Mean Residence Time) | 2.62 ± 0.36 h | 5.98 ± 0.58 h |

| Absolute Bioavailability (F) | - | 4.02% |

Data adapted from Liu et al., 2017.[5][6] Values are presented as mean ± standard deviation.

Absorption: Following oral administration, this compound is slowly and poorly absorbed, reaching its maximum plasma concentration (Cmax) at approximately 2.67 hours (Tmax).[5][6] The low Cmax value, even with a 10-fold higher dose compared to the IV route, underscores its limited absorption.

Distribution: While specific tissue distribution studies are extensive, the interaction with plasma proteins is a key aspect of distribution. Flavonoids like this compound can bind to serum albumin, which can influence their pharmacokinetic properties and availability to target tissues.[8]

Metabolism: this compound undergoes extensive metabolism in the body. The primary metabolic pathways include Phase I reactions such as reduction and dehydroxylation, and Phase II conjugation reactions like glucuronidation and sulfation.[1] These processes convert the parent drug into more water-soluble metabolites to facilitate excretion.[9][10]

A critical aspect of its metabolism is its interaction with the cytochrome P450 (CYP) enzyme system, the primary machinery for Phase I drug metabolism in the liver.[9] In vitro studies using human liver microsomes have shown that this compound can inhibit the activity of several key CYP isoforms, including CYP3A4, CYP2E1, and CYP2D6.[11] This inhibitory action presents a potential for significant drug-drug interactions, as it can slow the metabolism of other co-administered drugs that are substrates for these enzymes, potentially leading to increased toxicity.[11]

Excretion: The water-soluble metabolites of this compound are primarily eliminated from the body through renal and biliary pathways.[10]

Experimental Protocols

Detailed and reproducible experimental design is fundamental to pharmacokinetic research. The following sections describe the methodologies used in key studies cited in this guide.

In Vivo Pharmacokinetic Study in Rats

This protocol is based on the methodology described by Liu et al. (2017) for determining the pharmacokinetic profile of this compound in rats.[5][6]

1. Subjects: Male Sprague-Dawley rats. 2. Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum, and are fasted overnight before the experiment. 3. Grouping and Administration:

- Intravenous (IV) Group: Rats receive a single 2 mg/kg dose of this compound solution via the tail vein.

- Oral (PO) Group: Rats receive a single 20 mg/kg dose of this compound suspension via oral gavage. 4. Blood Sampling:

- Approximately 250 μL of blood is collected from the jugular vein into heparinized tubes at designated time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.

- Plasma is separated by centrifugation and stored at -80°C until analysis. 5. Bioanalytical Method:

- Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

- Sample Preparation: Protein precipitation is performed on plasma samples to extract this compound and an internal standard.

- Chromatography: Separation is achieved on a C18 reversed-phase column with a suitable mobile phase gradient.

- Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. 6. Data Analysis:

- Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., DAS 3.0).[5][6]

- Absolute oral bioavailability (F) is calculated using the formula: F(%) = (AUCoral / Doseoral) / (AUCiv / Doseiv) x 100.

In Vitro Cytochrome P450 Inhibition Assay

This protocol outlines a general method for assessing the inhibitory potential of this compound on human CYP enzymes, based on the study by Zou et al. (2017).[11]

1. Materials:

- Human Liver Microsomes (HLMs).

- This compound (test inhibitor).

- CYP-isoform specific probe substrates (e.g., testosterone for CYP3A4, chlorzoxazone for CYP2E1, bufuralol for CYP2D6).

- NADPH regenerating system (cofactor).

- Potassium phosphate buffer. 2. Incubation Procedure:

- A reaction mixture is prepared containing HLMs, phosphate buffer, and varying concentrations of this compound.

- The mixture is pre-incubated at 37°C.

- The specific probe substrate is added to the mixture.

- The enzymatic reaction is initiated by adding the NADPH regenerating system.

- The reaction is incubated for a specific time at 37°C and then terminated (e.g., by adding ice-cold acetonitrile). 3. Sample Analysis:

- After termination, samples are centrifuged, and the supernatant is analyzed using LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate. 4. Data Analysis:

- The rate of metabolite formation is measured at each concentration of this compound.

- The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

- Further enzyme kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).[11]

Mandatory Visualizations

Experimental and Logical Workflows

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Caption: Major metabolic pathways of this compound.

Caption: this compound's inhibition of CYP450 enzymes and potential for drug-drug interactions.

References

- 1. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastric floating sustained-release tablet for dihydromyricetin: Development, characterization, and pharmacokinetics study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ampelopsin - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]

- 5. Determination of dihydromyricetin in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Microemulsion Drug Delivery System: For Bioavailability Enhancement of Ampelopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Interaction of myricetin, ampelopsin (dihydromyricetin), and their sulfate metabolites with serum albumin, cytochrome P450 (CYP2C9, 2C19, and 3A4) enzymes, and organic anion‐transporting polypeptides (OATP1B1 and OATP2B1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. diglib.globalcollege.edu.et:8080 [diglib.globalcollege.edu.et:8080]

- 10. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]

- 11. In vitro inhibitory effects of dihydromyricetin on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

Ampelopsin A: A Multi-Targeted Regulator of Cancer Cell Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ampelopsin A, also known as Dihydromyricetin (DHM), is a natural flavonoid compound that has garnered significant attention for its potent anti-cancer properties.[1][2] Preclinical studies have demonstrated its ability to inhibit proliferation, induce apoptosis, and suppress metastasis across a wide range of cancers, including breast, colon, lung, liver, and leukemia.[1][3] The efficacy of this compound stems from its capacity to modulate a complex network of intracellular signaling pathways that are often dysregulated in cancer. This document provides a detailed overview of these core signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to serve as a comprehensive resource for the scientific community.

Quantitative Data Summary: The Efficacy of this compound

The anti-proliferative effect of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values and its impact on reactive oxygen species (ROS) generation are summarized below.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Citation |

| MDA-MB-231/IR | Radio-resistant Breast Cancer | 42.89 ± 1.86 | 24 hours | [4] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 58.00 ± 3.84 | 24 hours | [4] |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | Dose-dependent inhibition observed at 20-80 µM | 24 hours | [5] |

| HL-60 | Acute Promyelocytic Leukemia | Significant inhibition at 50-100 µM | 24 and 48 hours | [6] |

| K562 | Chronic Myelogenous Leukemia | Significant inhibition at 50-100 µM | 24 and 48 hours | [6] |

Table 2: this compound-Induced ROS Generation

| Cell Line | Cancer Type | Fold Increase in ROS Levels (vs. Control) | Citation |

| MCF-7 | Estrogen Receptor-Positive Breast Cancer | 1.4 to 4.5-fold | [5][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 1.4 to 4.5-fold | [5][7] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by intervening in several critical signaling cascades.

ROS Generation and Endoplasmic Reticulum (ER) Stress Pathway

A primary mechanism of this compound is the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) specifically in cancer cells, while having minimal impact on normal cells.[5] This elevation in ROS disrupts cellular homeostasis and triggers profound stress on the endoplasmic reticulum (ER), a critical organelle for protein folding.[5][8] The accumulation of misfolded proteins activates the Unfolded Protein Response (UPR), characterized by the upregulation of key ER stress markers such as GRP78, p-PERK, p-eIF2α, and cleaved ATF6α.[5][8] Ultimately, this cascade leads to the expression of the pro-apoptotic factor CHOP, committing the cell to apoptosis.[5] Studies indicate a vicious cycle where this compound-induced ROS triggers ER stress, and prolonged ER stress can, in turn, amplify ROS production, thus reinforcing the apoptotic signal.[5][8]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, and survival, and its hyperactivation is a hallmark of many cancers.[9][10] this compound has been shown to be a potent inhibitor of this pathway.[11][12] It suppresses the phosphorylation and subsequent activation of key downstream effectors, including Akt and the mammalian target of rapamycin (mTOR).[11][12] The reduction in phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR) leads to decreased activity of proteins like p70S6K, which are essential for protein synthesis and cell cycle progression.[11] By downregulating this critical survival pathway, this compound effectively halts cancer cell proliferation.[12][13]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that translates extracellular signals into cellular responses. In the context of this compound-induced ER stress, specific MAPK members, namely c-Jun N-terminal protein kinase (JNK) and p38-MAPK, are activated.[14][15] This activation is a downstream consequence of the ER stress response.[14] Phosphorylated JNK and p38-MAPK contribute to the apoptotic process, in part by upregulating the expression of pro-apoptotic proteins like XIAP-Associated Factor-1 (XAF1).[14][15] Therefore, this compound utilizes the MAPK pathway not for proliferation, but as a pro-death signal initiated by ER stress.

NF-κB and STAT3 Pathways

Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) are transcription factors that play pivotal roles in inflammation, immunity, cell survival, and proliferation; they are often constitutively active in cancer cells.[16][17] this compound has been shown to suppress the activation of the NF-κB pathway, which contributes to its anti-leukemic effects by preventing the transcription of anti-apoptotic genes.[6][18][19] Its modulation of the JAK/STAT pathway, particularly STAT3, also interferes with pro-tumorigenic signaling.[1] By inhibiting these key transcription factors, this compound can effectively turn off entire programs that cancer cells rely on for their survival and growth.

Intrinsic and Extrinsic Apoptosis Pathways

This compound is a potent inducer of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] For the intrinsic pathway, it modulates the ratio of Bax/Bcl-2 proteins, favoring the pro-apoptotic Bax.[20][21] This leads to mitochondrial membrane permeabilization, loss of membrane potential (ΔΨm), and the release of cytochrome c into the cytoplasm, which ultimately activates the caspase cascade.[11][20] Concurrently, this compound can sensitize cells to extrinsic apoptosis by upregulating the expression of death receptors like DR4 and DR5, making them more susceptible to apoptosis induced by ligands such as TRAIL.[11]

Detailed Methodologies for Key Experiments

The following protocols are generalized from methodologies cited in the literature for studying the effects of this compound.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression and phosphorylation status of proteins within the signaling pathways.

-

Cell Lysis: After treatment with this compound, cancer cells (approximately 1x10^7) are harvested and washed with ice-cold PBS. The cell pellet is lysed using RIPA buffer containing protease and phosphatase inhibitors on ice for 30-60 minutes.[5]

-

Protein Quantification: Cell lysates are centrifuged at 12,000 x g for 30 minutes at 4°C. The supernatant is collected, and the protein concentration is determined using a BCA protein assay kit.[4]

-

Electrophoresis and Transfer: Equal amounts of protein (20-40 µg) are loaded and separated by SDS-PAGE. The separated proteins are then transferred electrophoretically to a PVDF membrane.[4][5]

-

Antibody Incubation: The membrane is blocked to prevent non-specific binding. It is then incubated overnight at 4°C with a specific primary antibody (e.g., anti-p-Akt, anti-CHOP, anti-Bax). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with an imaging system. Band intensities are often quantified and normalized to a loading control like β-actin or GAPDH.[5][6]

Intracellular ROS Level Detection

This assay quantifies the generation of reactive oxygen species within cells following treatment.

-

Cell Treatment: Cells are seeded in plates and treated with various concentrations of this compound for a specified duration (e.g., 24 hours).[5]

-

Probe Incubation: The culture medium is removed, and cells are incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable probe that becomes fluorescent upon oxidation by ROS.[7][20]

-

Measurement: After incubation, cells are washed with PBS. The fluorescence intensity is measured using a fluorescence microplate reader (excitation ~485 nm, emission ~525 nm) or visualized using fluorescence microscopy.[5][20]

-

Controls: An untreated control group is used as a baseline. To confirm ROS-dependency, a ROS scavenger like N-acetyl-L-cysteine (NAC) can be used to pre-treat cells before this compound exposure.[5]

Cell Viability and Proliferation Assay (CCK-8 or MTT)

These colorimetric assays are used to assess the cytotoxic and anti-proliferative effects of this compound.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound (e.g., 0, 20, 40, 60, 80 µM) and incubated for a set time (e.g., 24, 48, or 72 hours).[5]

-

Reagent Incubation: After the treatment period, CCK-8 or MTT reagent is added to each well, and the plate is incubated for 1-4 hours at 37°C. The reagent is converted by metabolically active cells into a colored formazan product.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8).

-

Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. IC50 values are calculated from the dose-response curve.[4][5]

siRNA-Mediated Gene Knockdown

This technique is used to confirm the role of a specific protein in a signaling pathway by silencing its gene expression.

-

Transfection: Cells are seeded to reach a suitable confluency for transfection. Small interfering RNA (siRNA) molecules targeting a specific gene (e.g., CHOP, PERK, ATF6α) or a non-targeting control siRNA are transfected into the cells using a lipid-based transfection reagent according to the manufacturer's protocol.[5] A typical concentration is 100 nM.[5]

-

Incubation: The cells are incubated with the siRNA-lipid complexes for a period (e.g., 24 hours) to allow for the knockdown of the target protein.[5]

-

Treatment and Analysis: After the knockdown period, the cells are treated with this compound. The effect on downstream events, such as apoptosis or protein expression, is then analyzed using methods like Western Blotting or apoptosis assays to determine if silencing the target gene rescues or alters the phenotype induced by this compound.[5]

References

- 1. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled | Cellular and Molecular Biology [cellmolbiol.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]

- 6. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ampelopsin induces cell growth inhibition and apoptosis in breast cancer cells through ROS generation and endoplasmic reticulum stress pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of PI3K/AKT pathway in cancer: the framework of malignant behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities [mdpi.com]

- 11. View of Regulation of signaling pathways by Ampelopsin (Dihydromyricetin) in different cancers: exploring the highways and byways less travelled [cellmolbiol.org]

- 12. academic.oup.com [academic.oup.com]

- 13. Ampelopsin suppresses breast carcinogenesis by inhibiting the mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ampelopsin-induced reactive oxygen species enhance the apoptosis of colon cancer cells by activating endoplasmic reticulum stress-mediated AMPK/MAPK/XAF1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and … [ouci.dntb.gov.ua]

- 20. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]

- 21. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure and synthesis of Ampelopsin A, a resveratrol dimer. It is crucial to distinguish this compound from the flavanonol Dihydromyricetin, which is also sometimes referred to as Ampelopsin. This document focuses exclusively on the resveratrol dimer, this compound.

Chemical Structure of this compound

This compound is a polyphenolic compound belonging to the stilbenoid class, specifically a resveratrol dimer. Its chemical formula is C₂₈H₂₂O₇, with a molar mass of 470.477 g/mol [1]. The structure consists of two resveratrol units linked together, forming a complex polycyclic system.

Below is a two-dimensional representation of the chemical structure of (+)-Ampelopsin A.

Caption: Chemical structure of (+)-Ampelopsin A.

Synthesis of this compound and Related Resveratrol Dimers

A complete, step-by-step total synthesis of this compound is not extensively documented in publicly available literature. However, the general strategy for synthesizing resveratrol dimers like this compound involves the biomimetic oxidative dimerization of resveratrol or its derivatives. This approach mimics the natural biosynthetic pathways of these compounds.

This section outlines a representative experimental protocol for the synthesis of resveratrol dimers, which is analogous to the potential synthesis of this compound. The described methodology is based on the scalable biomimetic synthesis of related resveratrol dimers, quadrangularin A and pallidol, which has been reported to proceed in high yields[2][3].

General Synthetic Strategy

The core of the synthesis is the oxidative coupling of a protected resveratrol monomer. Key steps typically include:

-

Protection of Phenolic Hydroxyl Groups: To control the regioselectivity of the coupling reaction and improve solubility, the hydroxyl groups of resveratrol are often protected.

-

Oxidative Dimerization: The protected resveratrol monomer undergoes an oxidative dimerization reaction, often catalyzed by metallic oxidants or enzymes, to form the dimeric core.

-

Cyclization and Rearrangement: The resulting dimer can then undergo further intramolecular cyclizations and rearrangements to form the specific polycyclic structure of the target molecule.

-

Deprotection: The final step involves the removal of the protecting groups to yield the natural product.

The following diagram illustrates the general workflow for the biomimetic synthesis of resveratrol dimers.

Caption: General workflow for the biomimetic synthesis of resveratrol dimers.

Representative Experimental Protocol: Synthesis of a Resveratrol Dimer

The following protocol is adapted from the synthesis of related resveratrol dimers and illustrates the key transformations.

Step 1: Protection of Resveratrol

-

Reagents: Resveratrol, protecting group (e.g., benzyl bromide or tert-butyl derivative), base (e.g., K₂CO₃), solvent (e.g., acetone).

-

Procedure: Resveratrol is dissolved in the solvent, and the base is added, followed by the protecting group. The mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC). The product is then isolated and purified by column chromatography.

Step 2: Oxidative Dimerization

-

Reagents: Protected resveratrol, oxidant (e.g., ferrocenium hexafluorophosphate (FeCp₂PF₆) or horseradish peroxidase (HRP) with H₂O₂), solvent (e.g., dichloromethane or a biphasic system).

-

Procedure: The protected resveratrol is dissolved in the appropriate solvent, and the oxidant is added portion-wise. The reaction is stirred at a controlled temperature. The reaction progress is monitored by TLC or HPLC. Upon completion, the reaction is quenched, and the crude product is extracted and purified.

Step 3: Cyclization and Deprotection

-

Reagents: Protected dimer, acid or catalyst for cyclization (e.g., Lewis acid), deprotection reagents (e.g., BBr₃ for ether cleavage or specific conditions for other protecting groups).

-

Procedure: The purified protected dimer is subjected to conditions that promote intramolecular cyclization to form the desired ring system. This is often followed by a deprotection step in the same or a subsequent reaction to remove the protecting groups and yield the final resveratrol dimer. Purification is typically achieved by preparative HPLC.

Quantitative Data

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

| Oxidative Dimerization of a tert-butylated resveratrol derivative | FeCp₂PF₆ | >95 | [3] |

| Overall Synthesis of Quadrangularin A | 5 steps | 54 | [3] |

| Overall Synthesis of Pallidol | 6 steps | 26 | [3] |

Table 1: Representative yields for the synthesis of related resveratrol dimers.

Biological Activity and Signaling Pathways

As previously mentioned, much of the research on the biological activity of "Ampelopsin" has focused on Dihydromyricetin. There is limited specific information available on the signaling pathways directly modulated by this compound. Research on resveratrol and its other oligomers suggests that these compounds can have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. It is plausible that this compound shares some of these properties.

For instance, Dihydromyricetin (often confused with Ampelopsin) has been shown to inhibit the mTOR signaling pathway and the interconnected ROS/Akt/IKK/NF-κB signaling pathways[4]. It has also been reported to protect against doxorubicin-induced cardiotoxicity by inhibiting NLRP3 inflammasome activation via the SIRT1 pathway[5]. Further research is needed to determine if this compound acts on similar or distinct cellular pathways.

The diagram below depicts a simplified signaling pathway that is known to be modulated by other polyphenolic compounds and may be relevant for future studies on this compound.

Caption: A putative signaling pathway potentially modulated by this compound.

Conclusion

This compound is a structurally complex resveratrol dimer with potential for interesting biological activities. While a specific total synthesis has not been widely reported, established biomimetic oxidative dimerization strategies for related compounds provide a clear and efficient pathway for its potential chemical synthesis. Further research is required to fully elucidate the specific synthetic protocols, quantitative yields, and the precise biological mechanisms of action and signaling pathways associated with this compound, distinguishing it from the more extensively studied flavanonol, Dihydromyricetin. This guide provides a foundational understanding for researchers and professionals in the field of natural product chemistry and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A scalable biomimetic synthesis of resveratrol dimers and systematic evaluation of their antioxidant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Scalable Biomimetic Synthesis of Resveratrol Dimers and Systematic Evaluation of their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is Ampelopsin?_Chemicalbook [chemicalbook.com]

- 5. Ampelopsin - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Culture Studies with Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin, also known as dihydromyricetin, is a natural flavonoid compound found in various medicinal plants, including those from the Ampelopsis genus.[1][2] It has garnered significant attention in biomedical research due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and potent anti-cancer properties.[1][3] In vitro studies have demonstrated that Ampelopsin A can inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress metastasis in a wide range of cancer cell lines.[2] Its mechanisms of action are multifaceted, involving the modulation of several critical signaling pathways such as PI3K/Akt, MAPK, and the mitochondrial apoptosis pathway.[1][2]

These application notes provide a comprehensive guide for conducting in vitro cell culture experiments to evaluate the efficacy and mechanisms of this compound. The protocols detailed below are compiled from various studies and are intended to serve as a foundational methodology for researchers.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The anti-proliferative effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the cell line and the duration of treatment.

| Cell Line | Cancer Type | Assay Duration | IC50 Value (µM) | Reference |

| HL60 | Acute Promyelocytic Leukemia | 24 hours | 60.77 | [1] |

| 48 hours | 45.1 | [1] | ||

| K562 | Chronic Myelogenous Leukemia | 24 hours | 156.2 | [1] |

| 48 hours | 135.2 | [1] | ||

| MCF-7 | Breast Cancer (ER+) | 24 hours | Effective concentrations: 20-80 µM | [4] |

| MDA-MB-231 | Breast Cancer (Triple-Negative) | 24 hours | Effective concentrations: 20-80 µM | [4][5] |

| SPC-A-1 | Lung Adenocarcinoma | 48-96 hours | Effective concentrations: 12.5-100 µg/ml | [6] |

| A549 | Lung Adenocarcinoma | 48-96 hours | Effective concentrations: 12.5-100 µg/ml | [6] |

Note: Effective concentrations for apoptosis and other mechanistic studies typically range from 20 µM to 100 µM.[1][4]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound.

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: Human cancer cell lines such as HL60, K562, MCF-7, and MDA-MB-231 are commonly used.[1][4][5] Normal cell lines like MCF-10A (breast epithelial) can be used as controls to assess cytotoxicity.[4]

-

Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, is typically used.[1]

-

Culture Conditions: Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.[1]

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in dimethyl sulfoxide (DMSO). Store at -20°C. Dilute the stock solution in a complete culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Protocol)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability.[6]

-

Materials:

-

96-well culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of medium. Allow cells to adhere overnight.

-

Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM). Include a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for an additional 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490-570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

-

Materials:

-

6-well culture plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

-

-

Protocol:

-

Seed cells (1x10⁵ to 2x10⁵ cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound (e.g., 0, 50, 100 µM) for 24 or 48 hours.[1]

-

Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer.

-

Add 5 µL of Annexin V-FITC and 1 µL of Propidium Iodide (PI) solution to the cell suspension.[1]

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin-binding buffer to each tube.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Reactive Oxygen Species (ROS) Detection Assay

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4][5]

-

Materials:

-

6-well plates or fluorescence microplate reader compatible plates

-

This compound

-

DCFH-DA probe (10 mM stock in DMSO)

-

Serum-free medium

-

Fluorescence microscope or microplate reader

-

-

Protocol:

-

Seed cells in the appropriate plates and treat with this compound for the desired time.

-

After treatment, wash the cells once with PBS.

-

Load the cells with DCFH-DA by incubating them with a 10 µM solution of DCFH-DA in a serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm). The intensity of the green fluorescence is proportional to the intracellular ROS level.

-

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling cascades. The diagrams below illustrate two of the most frequently reported pathways.

PI3K/Akt/NF-κB Signaling Pathway

This compound has been shown to inhibit the PI3K/Akt pathway, leading to a downstream reduction in NF-κB activity, which ultimately promotes apoptosis and inhibits proliferation in cancer cells.[1][3]

Mitochondrial (Intrinsic) Apoptosis Pathway

This compound can induce apoptosis by modulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and caspase activation.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Ampelopsin targets in cellular processes of cancer: Recent trends and advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ampelopsin Induces Cell Growth Inhibition and Apoptosis in Breast Cancer Cells through ROS Generation and Endoplasmic Reticulum Stress Pathway | PLOS One [journals.plos.org]

- 5. Ampelopsin Inhibits Breast Cancer Cell Growth through Mitochondrial Apoptosis Pathway [jstage.jst.go.jp]

- 6. Ampelopsin-sodium induces apoptosis in human lung adenocarcinoma cell lines by promoting tubulin polymerization in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Models in Ampelopsin A Hepatoprotective Studies

Introduction

Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound predominantly found in plants such as Ampelopsis grossedentata (vine tea).[1] Extensive research has highlighted its diverse pharmacological benefits, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Of particular interest to drug development professionals is its potent hepatoprotective activity. This compound has been shown to shield the liver from various insults, including chemical toxins, chronic alcohol consumption, and metabolic dysfunction.[1][3]

The validation of these hepatoprotective effects relies heavily on the use of well-established animal models that mimic the pathophysiology of human liver diseases.[4][5] These models are indispensable for elucidating the underlying mechanisms of action and for preclinical assessment of efficacy. This document provides detailed application notes and experimental protocols for three common animal models used in this compound research: the carbon tetrachloride (CCl4)-induced liver fibrosis model, the high-fat diet (HFD)-induced non-alcoholic fatty liver disease (NAFLD) model, and the alcohol-induced liver disease (ALD) model.

Application Note 1: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This model is a widely used and reliable method for inducing acute and chronic liver injury, characterized by centrilobular necrosis, inflammation, and progressive fibrosis, which closely mimics aspects of human fibrotic liver disease.[6][7] The toxicity of CCl4 is mediated by its metabolic activation by cytochrome P450 (specifically CYP2E1) to form highly reactive free radicals, which initiate lipid peroxidation and damage cellular membranes, leading to hepatocyte death and subsequent activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[7]

Experimental Protocol: CCl4-Induced Fibrosis in Mice

This protocol is synthesized from methodologies described in studies on chemically-induced liver fibrosis.[1][7][8]

-

Animal Selection:

-

Species: Mouse (Mus musculus).

-

Characteristics: Male, 8-10 weeks old, weight 20-25g.

-

Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12h light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.

-

-

Model Induction and Treatment:

-

Control Group: Receives intraperitoneal (i.p.) injections of the vehicle (e.g., olive oil or corn oil) on the same schedule as the CCl4 group.

-

CCl4 Model Group: Receives i.p. injections of CCl4. A common protocol involves administering 1-1.5 mL/kg body weight of CCl4 (diluted 1:1 v/v in olive or corn oil) twice or three times a week for 4-8 weeks to establish significant fibrosis.[6][8]

-

This compound Treatment Group: Receives CCl4 injections as per the model group. This compound is administered, typically via oral gavage, at a predetermined dose (e.g., 50-100 mg/kg/day). Treatment can commence either before or after the initiation of CCl4 injury, depending on whether the aim is to study preventive or therapeutic effects.

-

-

-

Sample Collection: Euthanize mice and collect blood via cardiac puncture for serum analysis. Perfuse and collect the liver for histopathological and molecular analyses.

-

Serum Biochemistry: Measure levels of liver injury markers Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

-

Histopathology: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Perform Hematoxylin and Eosin (H&E) staining to assess inflammation and necrosis, and Masson's Trichrome or Sirius Red staining to visualize and quantify collagen deposition (fibrosis).

-

Molecular Analysis: Use portions of the liver for Western blot or qPCR to quantify the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen Type I (Col1α1), and Transforming Growth Factor-beta 1 (TGF-β1).[1]

-

Data Presentation: Effects of this compound on CCl4-Induced Liver Injury

The following table summarizes representative quantitative data on the effects of this compound in a CCl4-induced liver fibrosis model.

| Parameter | Control Group | CCl4 Model Group | This compound + CCl4 Group | Units | Reference |

| Serum ALT | Normal | Significantly Increased | Significantly Decreased vs. Model | U/L | [1] |

| Serum AST | Normal | Significantly Increased | Significantly Decreased vs. Model | U/L | [1] |

| Hepatic Collagen Deposition | Minimal | Markedly Increased | Significantly Reduced vs. Model | % Area | [1] |

| α-SMA Expression | Low | Significantly Upregulated | Significantly Downregulated vs. Model | Relative Units | [1] |

| Collagen I Expression | Low | Significantly Upregulated | Significantly Downregulated vs. Model | Relative Units | [1] |

| TGF-β1 Expression | Low | Significantly Upregulated | Significantly Downregulated vs. Model | Relative Units | [1] |

Visualization: CCl4-Induced Fibrosis Workflow and this compound Intervention

Caption: General experimental workflow for animal hepatoprotective studies.

Caption: this compound inhibits CCl4-induced fibrosis via SIRT1 and autophagy.[1]

Application Note 2: Diet-Induced Metabolic Liver Injury Models

Metabolic disorders are leading causes of chronic liver disease globally. Animal models based on dietary manipulation are crucial for studying NAFLD and ALD.[10][11]

Part A: High-Fat Diet (HFD)-Induced Non-Alcoholic Fatty Liver Disease (NAFLD)

This model recapitulates key features of human NAFLD, including obesity, insulin resistance, hepatic steatosis (fat accumulation), and in some protocols, inflammation (steatohepatitis or NASH).[11][12]

Experimental Protocol: HFD-Induced NAFLD in Mice

-

Animal Selection: C57BL/6 mice are highly susceptible to diet-induced obesity and are the preferred strain.

-

Diet and Treatment:

-

Control Group: Fed a standard or low-fat control diet (e.g., 10% kcal from fat).

-

HFD Model Group: Fed a high-fat diet (e.g., 45% or 60% kcal from fat) for 8-16 weeks to induce NAFLD.

-

This compound Treatment Group: Fed an HFD and co-administered this compound (e.g., 50-100 mg/kg/day, oral gavage or mixed in the diet).

-

-

Endpoint Analysis:

-

In-life Monitoring: Track body weight and food intake weekly.

-

Metabolic Assessment: At the end of the study, measure fasting blood glucose and serum lipid profiles (triglycerides [TG], total cholesterol [TC]).

-

Liver Analysis: Measure liver weight and hepatic TG content. Perform histopathology (H&E and Oil Red O staining) to assess steatosis and inflammation.

-

Part B: Alcohol-Induced Liver Disease (ALD)

The Lieber-DeCarli liquid diet model is a standard for inducing ALD, as it ensures consistent alcohol intake and malnutrition, two key factors in the human condition.[13] This model typically induces hepatic steatosis and elevates liver enzymes.[3]

Experimental Protocol: Lieber-DeCarli Model of ALD in Mice

-

Animal Selection: C57BL/6 mice are commonly used.

-

Diet and Treatment:

-

Control Group: Pair-fed a control liquid diet isocalorically matched to the alcohol diet, with maltose dextrin substituting for ethanol.

-

Alcohol Model Group: Acclimated to the Lieber-DeCarli liquid diet, with ethanol concentration gradually increased to the final concentration (e.g., 5% v/v, providing 36% of total calories). The diet is maintained for 4-6 weeks.

-

This compound Treatment Group: Fed the alcohol liquid diet and administered this compound (e.g., 50-100 mg/kg/day, oral gavage).

-

-

Endpoint Analysis:

-

Serum Analysis: Measure serum ALT, AST (also referred to as GOT), and GPT levels.[3] Serum ethanol levels can also be quantified.

-

Liver Analysis: Assess liver weight, hepatic TG content, and histopathology for steatosis.

-

Data Presentation: Effects of this compound on Diet-Induced Liver Injury

The following table summarizes representative data from studies using HFD and alcohol diet models.[3]

| Model | Parameter | Control Group | Model Group | This compound Treated Group | Units | Reference |

| NAFLD | Body Weight Gain | Normal | Significantly Increased | Significantly Reduced | g | [3] |

| Liver Triglycerides | Low | Significantly Increased | Significantly Reduced | mg/g tissue | [3] | |

| Serum Triglycerides | Normal | Increased | Reduced | mg/dL | [3] | |

| ALD | Serum AST/GOT | Normal | Significantly Increased | Significantly Reduced | U/L | [3] |

| Serum ALT/GPT | Normal | Significantly Increased | Significantly Reduced | U/L | [3] | |

| Liver Triglycerides | Low | Significantly Increased | Significantly Reduced | mg/g tissue | [3] |

Visualization: this compound Mechanism in Metabolic Liver Injury

Caption: this compound ameliorates steatosis by activating AMPK signaling.[3]

References

- 1. Ampelopsin attenuates carbon tetrachloride-induced mouse liver fibrosis and hepatic stellate cell activation associated with the SIRT1/TGF-β1/Smad3 and autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Mechanism of Dihydromyricetin on Inflammatory Diseases [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. An Insight into Different Experimental Models used for Hepatoprotective Studies: A Review | Bentham Science [benthamscience.com]

- 5. Alcoholic liver disease: Utility of animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse model of carbon tetrachloride induced liver fibrosis: Histopathological changes and expression of CD133 and epidermal growth factor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CCl4-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 10. Animal Models of Alcoholic Liver Disease: Pathogenesis and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Animal models of nonalcoholic fatty liver disease/nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for DPPH Assay of Ampelopsin A

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to determining the antioxidant activity of Ampelopsin A using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It includes detailed experimental protocols, data presentation guidelines, and visualizations to aid in understanding the assay's workflow and underlying chemical principles.

Introduction

Antioxidants are crucial for mitigating the detrimental effects of free radicals in biological systems.[1] The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2] The principle of this assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[1] The reduction of the DPPH radical is visually apparent as the deep violet color of the DPPH solution fades to a pale yellow.[2] This color change is monitored by measuring the decrease in absorbance at approximately 517 nm.[1][2]

This compound, a flavonoid, is expected to exhibit antioxidant activity due to its chemical structure, which is conducive to donating hydrogen atoms to free radicals. This application note provides a framework for quantifying this activity.

Data Presentation

The antioxidant activity of this compound is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. This value is inversely related to the antioxidant capacity of the compound. For a comprehensive comparison, it is recommended to test a standard antioxidant, such as Ascorbic Acid or Trolox, alongside this compound.

Table 1: DPPH Radical Scavenging Activity of this compound and Standard Antioxidant

| Compound | Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |

| This compound | (e.g., 10) | |||

| (e.g., 25) | ||||

| (e.g., 50) | ||||

| (e.g., 100) | ||||

| (e.g., 200) | ||||

| Ascorbic Acid | (e.g., 2) | |||

| (Standard) | (e.g., 4) | |||

| (e.g., 6) | ||||

| (e.g., 8) | ||||

| (e.g., 10) |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the DPPH assay.

Materials and Reagents

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or Ethanol)

-

Standard antioxidant (e.g., Ascorbic Acid, Trolox)

-

Distilled water

-

96-well microplate

-

Microplate reader

-

Pipettes and tips

-

Volumetric flasks and other standard laboratory glassware

Preparation of Solutions

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol in a volumetric flask. For example, to prepare a 0.1 mM solution, dissolve approximately 3.94 mg of DPPH in 100 mL of methanol. The solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.

-

This compound Stock Solution: Prepare a stock solution of this compound in methanol at a known high concentration (e.g., 1 mg/mL). From this stock, a series of dilutions should be prepared to the desired testing concentrations.

-

Standard Antioxidant Stock Solution: Prepare a stock solution of the standard antioxidant (e.g., Ascorbic Acid) in a similar manner to the this compound stock solution.

Assay Procedure

-

Preparation of the Reaction Mixture:

-

In a 96-well microplate, add a fixed volume of the DPPH working solution to each well.

-

To the wells designated for the sample, add varying concentrations of the this compound solution.

-

To the wells for the standard, add varying concentrations of the standard antioxidant solution.

-

For the blank (control), add the same volume of methanol instead of the sample or standard.

-

-

Incubation: Mix the contents of the wells thoroughly and incubate the microplate in the dark at room temperature for a specified period (e.g., 30 minutes). The incubation time should be consistent across all experiments.

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis

-

Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample (blank).

-

A_sample is the absorbance of the DPPH solution with the sample or standard.

-

-

Determination of IC50 Value: The IC50 value is determined by plotting the percentage of inhibition against the corresponding concentrations of this compound or the standard antioxidant. The concentration that results in 50% inhibition is the IC50 value. This can be calculated using linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps involved in the DPPH assay for determining the antioxidant activity of this compound.

Caption: Workflow of the DPPH antioxidant assay.

Signaling Pathway/Chemical Reaction

The diagram below depicts the chemical reaction mechanism where the DPPH radical is scavenged by an antioxidant compound like this compound, which acts as a hydrogen donor.

Caption: DPPH radical scavenging by an antioxidant.

References

Application Notes and Protocols for Preparing Ampelopsin A Solutions in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound with a wide range of reported biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] These properties make it a compound of significant interest for therapeutic research and drug development. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in various cell-based assays, ensuring accurate and reproducible results.

Physicochemical and Biological Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₂O₈ | [3] |

| Molecular Weight | 320.25 g/mol | [3] |

| Appearance | Crystalline solid | [4] |

| Solubility in DMSO | ≥ 100 mg/mL (312.26 mM) | [3] |

| Solubility in Ethanol | 64 mg/mL (199.84 mM) | [5] |

| Water Solubility | Insoluble | [5] |

| Storage of Powder | -20°C for up to 3 years | [3] |

| Storage of Stock Solution | -80°C for up to 1 year | [3] |

| IC₅₀ (Dihydropyrimidinase) | 48 µM | [3] |

| IC₅₀ (Influenza RNA-dependent RNA polymerase) | 22 µM | [3] |

| Effective Concentration (Anti-inflammatory) | 10-100 µM | [2][6] |

| Effective Concentration (Anticancer) | 10-100 µM | [7] |

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Sterile filtered pipette tips

-

Vortex mixer

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

Procedure for Preparing a 100 mM Stock Solution in DMSO:

-

Weighing: Accurately weigh out 32.03 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

-

Dissolving: Add 1 mL of sterile DMSO to the tube.

-

Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary.

-

Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Procedure for Preparing Working Solutions:

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium.

-

Thawing: Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

-

Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your assay. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of cell culture medium.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO used for the highest concentration of this compound to the cell culture medium. This is crucial to account for any potential effects of the solvent on the cells.

Cell-Based Assay Protocols

1. Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cells of interest (e.g., cancer cell line)

-

96-well cell culture plates

-

This compound working solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

2. Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cells

-

24-well cell culture plates

-

This compound working solutions

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

Sodium nitrite standard

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Assay: Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and 50 µL of Griess Reagent B in a 96-well plate.

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

3. Antioxidant Assay (DPPH Radical Scavenging Assay)

This cell-free assay measures the ability of this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

This compound solutions in methanol or ethanol

-

DPPH solution (0.1 mM in methanol or ethanol)

-

96-well plate

-

Microplate reader

Protocol:

-

Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and elucidating the mechanism of action.

This diagram illustrates that this compound can inhibit the EGFR and PI3K/Akt signaling pathways, leading to reduced cell proliferation and inflammation.[8][9] It also demonstrates its ability to reduce reactive oxygen species (ROS) and modulate the expression of apoptosis-related proteins like Bax and Bcl-2, ultimately inducing programmed cell death in cancer cells.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in cell-based assays. By following these standardized procedures, investigators can obtain reliable and reproducible data to further explore the therapeutic potential of this promising natural compound. Always refer to the specific product datasheet for any batch-to-batch variations in solubility and purity.

References

- 1. Dihydromyricetin | GABA | Influenza Virus | mTOR | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ampelopsin Inhibits Cell Viability and Metastasis in Renal Cell Carcinoma by Negatively Regulating the PI3K/AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ampelopsin A Administration in High-Fat Diet-Induced Mice

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampelopsin A, also known as dihydromyricetin (DHM), is a natural flavonoid compound found in various plants, including those of the Ampelopsis genus.[1] Preclinical studies have demonstrated its potential therapeutic effects in managing metabolic disorders.[2] In high-fat diet (HFD)-induced obese mice, a widely used model for studying metabolic syndrome, this compound has been shown to exert significant anti-obesity and metabolic regulatory effects.[3][4][5] These effects are mediated, at least in part, through the modulation of key signaling pathways involved in lipid metabolism, such as the AMP-activated protein kinase (AMPK) pathway.[2]

These application notes provide a comprehensive overview of the administration of this compound in HFD-fed mice, including detailed experimental protocols, a summary of quantitative data, and visualizations of the experimental workflow and underlying signaling mechanisms.

Data Presentation

The following tables summarize the quantitative effects of this compound administration in high-fat diet-induced mice as reported in preclinical studies.

Table 1: Effects of this compound on Body Weight, Liver Weight, and Adipose Tissue Mass

| Treatment Group | Dosage (mg/kg) | Final Body Weight (g) | Liver Weight (g) | Epididymal Fat (g) | Perirenal Fat (g) |

| Control (HFD) | - | 35.5 ± 0.8 | 1.8 ± 0.1 | 1.5 ± 0.1 | 0.6 ± 0.1 |

| This compound | 250 | 32.1 ± 0.7 | 1.4 ± 0.1 | 1.2 ± 0.1 | 0.5 ± 0.1 |

| This compound | 500 | 31.5 ± 0.6 | 1.3 ± 0.1 | 1.1 ± 0.1** | 0.4 ± 0.1 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the HFD control group. Data compiled from a representative study.

Table 2: Effects of this compound on Serum Lipid Profile

| Treatment Group | Dosage (mg/kg) | Serum Triglycerides (mg/dL) | Serum Total Cholesterol (mg/dL) |

| Control (HFD) | - | 150 ± 10 | 220 ± 15 |

| This compound | 250 | 115 ± 8* | 205 ± 12 |

| This compound | 500 | 110 ± 7** | 200 ± 10 |

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the HFD control group. Data compiled from a representative study.

Experimental Protocols

This section details the methodologies for inducing obesity in mice using a high-fat diet and the subsequent administration of this compound.

High-Fat Diet-Induced Obesity Model

-

Animal Model: Male C57BL/6J mice, 6-8 weeks old, are commonly used as they are susceptible to diet-induced obesity.[6][7]

-

Acclimatization: Upon arrival, animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dietary Induction of Obesity:

-

Duration: The HFD is typically administered for 8-16 weeks to induce a significant increase in body weight and metabolic abnormalities.[6]

-

Monitoring: Body weight and food intake should be monitored weekly.

This compound Administration

-

Preparation of this compound Solution:

-

This compound can be suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution or a mixture of DMSO and saline. The final concentration of DMSO should be kept low to avoid toxicity.

-

The solution should be prepared fresh daily or stored under appropriate conditions to ensure stability.

-

-

Dosage: Effective dosages in mice have been reported to be in the range of 250 to 500 mg/kg of body weight.[5]

-

Route of Administration: Oral gavage is a common and effective route for this compound administration in these studies. Intraperitoneal (IP) injection is another possible route.

-

Frequency: Daily administration for the duration of the treatment period (typically 4-8 weeks, concurrent with HFD feeding) is a common protocol.

-

Procedure for Oral Gavage:

-

Gently restrain the mouse.

-

Use a proper-sized, ball-tipped gavage needle to deliver the this compound solution directly into the stomach.

-

The volume administered should be appropriate for the mouse's body weight (typically 5-10 mL/kg).

-

Key Experimental Assays

-

Body Composition Analysis: Techniques like DEXA (Dual-energy X-ray absorptiometry) or NMR (Nuclear Magnetic Resonance) can be used to quantify fat and lean mass.

-

Serum Biochemistry: Blood samples are collected for the analysis of triglycerides, total cholesterol, glucose, and insulin levels.

-

Histopathology: Liver and adipose tissue can be collected, fixed in formalin, and stained with Hematoxylin and Eosin (H&E) to assess lipid accumulation and cell morphology.

-

Western Blot Analysis: To investigate the molecular mechanism, protein expression levels of key signaling molecules (e.g., AMPK, p-AMPK, SREBP-1c) in liver or adipose tissue can be quantified.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound administration in HFD-induced mice.

Signaling Pathway of this compound in Adipocytes

Caption: this compound signaling pathway in regulating lipogenesis.

Mechanism of Action

This compound is believed to exert its anti-adiposity effects primarily through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] In the context of high-fat diet-induced obesity, the proposed mechanism is as follows:

-

AMPK Activation: this compound activates AMPK in adipocytes and hepatocytes.

-

Inhibition of SREBP-1c: Activated AMPK phosphorylates and inhibits the proteolytic cleavage of sterol regulatory element-binding protein-1c (SREBP-1c).[8][9] SREBP-1c is a key transcription factor that promotes the expression of genes involved in lipogenesis.

-

Downregulation of Lipogenic Enzymes: The inhibition of SREBP-1c maturation leads to the downregulation of its target genes, including fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and stearoyl-CoA desaturase-1 (SCD1).

-

Reduced Lipogenesis: The decreased expression of these lipogenic enzymes results in reduced fatty acid and triglyceride synthesis, thereby attenuating lipid accumulation in the liver and adipose tissue.[9]

By targeting the AMPK/SREBP-1c pathway, this compound effectively reduces fat accumulation, improves the serum lipid profile, and ameliorates the metabolic disturbances associated with a high-fat diet. These findings suggest that this compound is a promising candidate for further investigation in the context of obesity and related metabolic diseases.

References

- 1. Mice Long-Term High-Fat Diet Feeding Recapitulates Human Cardiovascular Alterations: An Animal Model to Study the Early Phases of Diabetic Cardiomyopathy | PLOS One [journals.plos.org]

- 2. mdpi.com [mdpi.com]

- 3. The Anti-Adiposity Mechanisms of Ampelopsin and Vine Tea Extract in High Fat Diet and Alcohol-Induced Fatty Liver Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increased Oral Detection, but Decreased Intestinal Signaling for Fats in Mice Lacking Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

- 6. research.ucsb.edu [research.ucsb.edu]

- 7. az.research.umich.edu [az.research.umich.edu]

- 8. Microbe-Derived Antioxidants Alleviate Liver and Adipose Tissue Lipid Disorders and Metabolic Inflammation Induced by High Fat Diet in Mice [mdpi.com]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols for Determining Ampelopsin A Cytotoxicity using MTT Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing the cytotoxic effects of Ampelopsin A, a natural flavonoid compound, on various cancer cell lines. This document includes detailed experimental protocols, a summary of quantitative data, and diagrams of the associated signaling pathways and experimental workflow.

Introduction

This compound, also known as dihydromyricetin, is a natural flavonoid with a range of reported biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.[5][6] This method provides a robust and sensitive tool for evaluating the cytotoxic potential of compounds like this compound in cancer research and drug development.

Quantitative Data Summary

The cytotoxic effect of this compound has been evaluated in various cancer cell lines. The following tables summarize the quantitative data from different studies.

Table 1: Effect of this compound on the Viability of Renal Cell Carcinoma (RCC) Cells (786-O) and Normal Kidney Cells (HK-2) [7]

| Cell Line | Concentration of this compound (µM) | Incubation Time (hours) | Cell Viability (%) |

| 786-O | 10 | 24 | Significantly decreased |

| 25 | 24 | Significantly decreased | |

| 50 | 24 | Significantly decreased | |

| 100 | 24 | Significantly decreased | |

| 10 | 48 | Significantly decreased | |

| 25 | 48 | Significantly decreased | |

| 50 | 48 | Significantly decreased | |